Adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

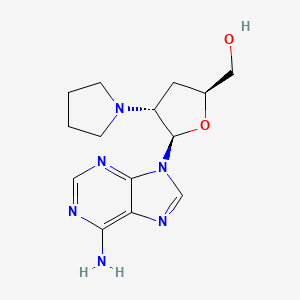

2’-Pyrrolidino-2’,3’-dideoxyadenosine is a modified nucleoside analog derived from adenosine. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose ring, replaced by a pyrrolidine ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Pyrrolidino-2’,3’-dideoxyadenosine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates, where ribonucleoside 2’,3’-bisxanthates are prepared using bromoethane or 3-bromopropanenitrile as alkylating agents. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is environmentally friendly and cost-effective.

Industrial Production Methods: Industrial production of 2’-Pyrrolidino-2’,3’-dideoxyadenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as prepar

Biological Activity

Adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-, commonly referred to as N6-(1-pyrrolidinyl)adenosine, is a modified adenosine analog that has garnered attention due to its selective agonistic activity at adenosine receptors, particularly the A1 receptor. This compound exhibits significant biological activity, influencing various physiological processes including neurotransmitter release, cardiovascular function, and potential therapeutic applications in neuroprotection and cardioprotection.

Chemical Structure and Properties

The molecular formula for Adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- is C14H20N6O. It features a pyrrolidinyl group at the 2' position of the adenosine backbone, which is crucial for its receptor binding and activity.

Receptor Binding Affinity

Research indicates that N6-(1-pyrrolidinyl)adenosine exhibits high affinity for the A1 adenosine receptor. Specifically, it has been reported to have a Ki value of approximately 8.0 nM for the A1 receptor and a significantly lower affinity for the A2A receptor (Ki = 2800 nM), resulting in a selectivity ratio of approximately 350 . This selectivity is critical for minimizing side effects associated with non-selective adenosine receptor activation.

Upon binding to the A1 receptor, N6-(1-pyrrolidinyl)adenosine activates intracellular signaling pathways that lead to:

- Inhibition of Adenylyl Cyclase : This results in decreased levels of cyclic AMP (cAMP), which is pivotal in various cellular responses.

- Modulation of Ion Channels : Activation can influence calcium and potassium channels, impacting neuronal excitability and neurotransmitter release .

- Cardioprotective Effects : In preclinical models, this compound has demonstrated the ability to modulate heart rate and protect cardiac tissue under stress conditions .

Cardiovascular Studies

In studies involving isolated rat hearts, N6-(1-pyrrolidinyl)adenosine was shown to reduce heart rate while enhancing myocardial perfusion during ischemic conditions. This suggests its potential as a therapeutic agent in managing ischemic heart diseases .

Neuroprotective Studies

N6-(1-pyrrolidinyl)adenosine has also been investigated for its neuroprotective properties. In models of neurodegeneration, it was found to reduce neuronal cell death and promote survival under oxidative stress conditions. The compound's ability to modulate glutamate release may contribute to its protective effects against excitotoxicity .

Comparative Analysis with Other Adenosine Analogues

To further understand the biological activity of N6-(1-pyrrolidinyl)adenosine, a comparative analysis with other adenosine analogues was conducted. The following table summarizes key differences in receptor affinity and biological effects:

| Compound Name | A1 Ki (nM) | A2A Ki (nM) | Selectivity Ratio (A2A/A1) | Notable Effects |

|---|---|---|---|---|

| N6-(1-pyrrolidinyl)adenosine | 8 | 2800 | 350 | Cardioprotective, neuroprotective |

| Capadenoson | <0.5 | >1000 | >2000 | Selective A1 agonist |

| Neladenoson | 10 | 2000 | 200 | Cardioprotective |

Table 1: Comparison of Receptor Affinities and Biological Effects of Adenosine Analogues

Properties

CAS No. |

134934-50-2 |

|---|---|

Molecular Formula |

C14H20N6O2 |

Molecular Weight |

304.35 g/mol |

IUPAC Name |

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-pyrrolidin-1-yloxolan-2-yl]methanol |

InChI |

InChI=1S/C14H20N6O2/c15-12-11-13(17-7-16-12)20(8-18-11)14-10(5-9(6-21)22-14)19-3-1-2-4-19/h7-10,14,21H,1-6H2,(H2,15,16,17)/t9-,10+,14+/m0/s1 |

InChI Key |

ABCVSSOLTYBPCQ-IMSIIYSGSA-N |

Isomeric SMILES |

C1CCN(C1)[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO |

Canonical SMILES |

C1CCN(C1)C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.